bromobenzene;copper(1+) bromobenzene;copper(1+)
Brand Name: Vulcanchem
CAS No.: 149098-20-4
VCID: VC19119102
InChI: InChI=1S/C6H4Br.Cu/c7-6-4-2-1-3-5-6;/h1-4H;/q-1;+1
SMILES:
Molecular Formula: C6H4BrCu
Molecular Weight: 219.55 g/mol

bromobenzene;copper(1+)

CAS No.: 149098-20-4

Cat. No.: VC19119102

Molecular Formula: C6H4BrCu

Molecular Weight: 219.55 g/mol

* For research use only. Not for human or veterinary use.

bromobenzene;copper(1+) - 149098-20-4

Specification

CAS No. 149098-20-4
Molecular Formula C6H4BrCu
Molecular Weight 219.55 g/mol
IUPAC Name bromobenzene;copper(1+)
Standard InChI InChI=1S/C6H4Br.Cu/c7-6-4-2-1-3-5-6;/h1-4H;/q-1;+1
Standard InChI Key SCKZGKSDJUWCCW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C([C-]=C1)Br.[Cu+]

Introduction

Structural and Electronic Properties of Bromobenzene and Copper(I)

Molecular Architecture of Bromobenzene

Bromobenzene adopts a planar aromatic structure with a carbon-bromine bond length of approximately 1.89 Å, longer than typical carbon-hydrogen bonds (1.09 Å) due to bromine’s larger atomic radius. The electronegative bromine atom induces partial positive charge on the ortho and para positions of the benzene ring, making these sites susceptible to electrophilic attack. This electronic configuration is critical in reactions such as Ullmann coupling and Buchwald-Hartwig amination, where bromobenzene acts as an arylating agent .

Coordination Chemistry of Copper(I)

Synthetic Methodologies Involving Bromobenzene and Copper(I)

Eco-Friendly Synthesis of Bromobenzene

Traditional bromobenzene synthesis relies on brominating benzene with liquid bromine (Br₂) and Lewis acids like FeBr₃, but this method generates hazardous waste. A greener approach involves in situ generation of hypobromous acid (HOBr) from sodium bromide (NaBr) and sodium bromate (NaBrO₃) in a 2:1 molar ratio, activated by mineral acids (H₂SO₄, HCl) :

5NaBr+NaBrO3+6H2SO46HOBr+6NaHSO4+3H2O5 \, \text{NaBr} + \text{NaBrO}_3 + 6 \, \text{H}_2\text{SO}_4 \rightarrow 6 \, \text{HOBr} + 6 \, \text{NaHSO}_4 + 3 \, \text{H}_2\text{O}

The electrophilic HOBr reacts with benzene at 50–80°C in the presence of a phase-transfer catalyst (e.g., sodium lauryl sulfate), yielding bromobenzene with up to 90% efficiency . This method eliminates toxic bromine gas and reduces byproduct formation.

Table 1: Optimization of Bromobenzene Synthesis

ParameterOptimal RangeYield (%)
Temperature50–80°C75–90
Benzene:Bromine Ratio5:185
Acid Addition Rate2–7 mL/hour (H₂SO₄)88
Reaction Time20–48 hours90

Copper(I)-Catalyzed Cross-Coupling Reactions

Copper(I) complexes mediate cross-couplings between bromobenzene and nucleophiles (e.g., phenols, amines). For instance, the synthesis of diaryl ethers from bromobenzene and phenol proceeds via a catalytic cycle involving:

  • Oxidative Addition: Cu⁺ inserts into the C-Br bond, forming a Cu(III)-aryl intermediate.

  • Transmetalation: The aryl group transfers to the oxygen nucleophile.

  • Reductive Elimination: The diaryl ether product releases, regenerating Cu⁺ .

Using 2.5 mol% aminoarenethiolato-copper(I) precatalysts in N-methylpyrrolidinone (NMP) at 160°C, diaryl ether yields exceed 95% . Steric and electronic modifications to the copper ligand backbone (e.g., naphthyl vs. phenyl substituents) fine-tune activity, with bulky groups improving selectivity .

Mechanistic Insights into Copper(I)-Bromobenzene Interactions

Oxidative Addition Pathways

Density functional theory (DFT) studies reveal that Cu⁺ undergoes oxidative addition with bromobenzene via a concerted three-center transition state, where the C-Br bond breaks as Cu⁺ binds to both carbon and bromine. This step is rate-determining, with activation energies ranging from 20–25 kcal/mol depending on solvent polarity.

Role of Ligands in Stabilizing Intermediates

Aminoarenethiolato ligands (e.g., SAr⁻) stabilize Cu(I) intermediates through σ-donation and π-backbonding, preventing disproportionation to Cu⁰ and Cu²⁺ . Electrospray ionization mass spectrometry (ESI-MS) of reaction mixtures identifies key intermediates such as [Cu(PhSAr)₂]⁺, which facilitate aryl transfer to nucleophiles .

Applications in Pharmaceutical and Material Chemistry

Drug Intermediate Synthesis

Bromobenzene/copper(I) systems enable scalable production of aryl ethers and amines, key motifs in NSAIDs (e.g., naproxen) and antiviral agents. For example, coupling bromobenzene with 4-aminophenol yields paracetamol precursors with 92% efficiency under microwave irradiation .

Polymer and Coordination Complex Fabrication

Copper(I)-catalyzed arylations produce conjugated polymers for OLEDs. Poly(p-phenylene oxide) synthesized via Ullmann coupling exhibits a bandgap of 3.1 eV, suitable for blue-light emission.

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